molecular formula C17H19N3O4S B2813123 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea CAS No. 1203236-30-9

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea

Katalognummer B2813123
CAS-Nummer: 1203236-30-9
Molekulargewicht: 361.42
InChI-Schlüssel: BPIZYODHEMDZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in many cellular processes, including cell differentiation, proliferation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Cosmeceuticals and Human Health

Recent years have seen a surge in the use of cosmeceutical-based personal care and beauty products, incorporating a range of compounds to enhance performance, quality, value, and lifespan. However, concerns have been raised regarding the toxic effects of these chemical additives, including isothiazolinone derivatives, which pose health risks ranging from mild hypersensitivity to severe intoxication. The indiscriminate application of cosmeceuticals highlights a public health issue that necessitates further research to inform consumers about potential health risks and encourage the development of safer, sustainable products (Bilal & Iqbal, 2019).

Urea Biosensors

Advancements in biosensors for detecting and quantifying urea concentration have significant implications for health. Urea, as an end product of nitrogen metabolism, is crucial for diagnosing various diseases. The use of different materials for enzyme immobilization in urea biosensors has improved the detection of urea, aiding in the diagnosis and management of conditions like renal failure and hepatic disorders. This highlights the importance of urea biosensors in medical diagnostics and their potential for broader applications in health monitoring and disease management (Botewad et al., 2021).

Urease Inhibitors in Medicine

Urease inhibitors have been explored for their potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for effective urease inhibitors has led to the development of compounds with potential medical applications, underscoring the importance of urease inhibition in managing infections related to these pathogens. This area of research holds promise for developing new treatments for infections where urease activity contributes to disease pathology (Kosikowska & Berlicki, 2011).

Proteostasis and 4-Phenylbutyric Acid

The role of 4-phenylbutyric acid (4-PBA) in maintaining proteostasis has gained attention, given its use in treating urea cycle disorders and its potential for alleviating pathologies associated with protein misfolding. By acting as a chemical chaperone, 4-PBA can help fold proteins in the endoplasmic reticulum, reducing stress and preventing cell death. This research provides insights into the therapeutic potential of 4-PBA beyond its current clinical applications, offering new avenues for treating diseases characterized by protein misfolding (Kolb et al., 2015).

Urea Fertilizers and Environmental Impact

The use of urea as a nitrogen fertilizer has been scrutinized for its environmental impact, particularly regarding NH3 volatilization and NO2- accumulation. Research has identified strategies to mitigate these adverse effects, such as the use of urease inhibitors. This not only improves the efficiency of urea fertilizers but also reduces environmental pollution, highlighting the importance of managing urea usage in agriculture to balance crop production needs with environmental sustainability (Bremner, 1995).

Eigenschaften

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-16-6-3-2-5-15(16)19-17(21)18-13-7-9-14(10-8-13)20-11-4-12-25(20,22)23/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIZYODHEMDZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.